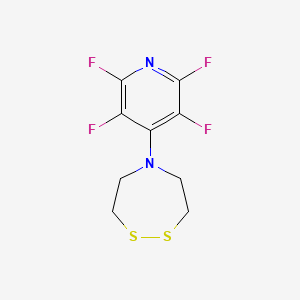
5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a suitable dithiazepane precursor. One common method involves the use of nucleophilic substitution reactions, where the fluorine atoms on the pyridine ring are replaced by the dithiazepane moiety under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides. Substitution reactions typically result in the formation of new pyridine derivatives with different functional groups.
科学的研究の応用
5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its interaction with biological targets, leading to new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored due to its unique chemical properties. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
作用機序
The mechanism of action of 5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of 5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane, known for its high reactivity in nucleophilic substitution reactions.
4-Bromo-2,3,5,6-tetrafluoropyridine: Another fluorinated pyridine derivative used in various synthetic applications.
2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine: A compound with similar fluorinated structure, used in the synthesis of other fluorinated molecules.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated pyridine ring with a dithiazepane moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications. Additionally, the presence of multiple fluorine atoms in the pyridine ring further enhances its chemical and biological properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
5-(2,3,5,6-tetrafluoropyridin-4-yl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2S2/c10-5-7(6(11)9(13)14-8(5)12)15-1-3-16-17-4-2-15/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUABBVZUQMBQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C2=C(C(=NC(=C2F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













